![molecular formula C16H15NO3 B4017299 3-benzyl-1-(2-furylmethyl)-2,5-pyrrolidinedione](/img/structure/B4017299.png)
3-benzyl-1-(2-furylmethyl)-2,5-pyrrolidinedione
Description
Synthesis Analysis
The synthesis of pyrrolidin-2-ones and derivatives involves the reaction of methyl ester of furyl-2-carbonylpyruvic acid with a mixture of aromatic aldehyde and 1-amino-2-hydroxypropane or 3-amino-1-hydroxypropane when heated in dioxane. This methodology enables the introduction of various substituents at the C1-, C4-, and C5-position of 3-hydroxy-3-pyrrolin-2-one, yielding compounds with potentially enhanced biological activities (Rubtsova et al., 2020).
Molecular Structure Analysis
The structure of newly synthesized compounds is confirmed using techniques such as 1H NMR spectroscopy and IR spectrometry. For instance, the IR spectra contain bands corresponding to the stretching vibrations of alcoholic hydroxyl group, enol hydroxyl, amide, and ketone groups. In 1H NMR spectra, alongside the signals of aromatic protons, characteristic peaks indicate the formation of derivatives of 3-hydroxy-3-pyrrolin-2-ones. This detailed structural analysis ensures the correct identification of synthesized compounds and their functional groups (Rubtsova et al., 2020).
Chemical Reactions and Properties
The ability to introduce different substituents into the pyrrolidin-2-one nucleus allows for the exploration of various chemical reactions and properties. For example, addition/oxidative rearrangement of 3-furfurals and 3-furyl imines presents new approaches to substituted furans and pyrroles, showcasing the versatility of furyl-containing compounds in chemical synthesis (Kelly et al., 2008).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure play a crucial role in the characterization and application of these compounds. Single-crystal X-ray diffraction techniques can elucidate the crystal structure, providing insights into the molecular arrangement and interactions within the solid state, which are vital for understanding the material properties of the synthesized compounds.
Chemical Properties Analysis
The chemical properties of 3-benzyl-1-(2-furylmethyl)-2,5-pyrrolidinedione derivatives, including reactivity, stability, and potential biological activity, are influenced by the substituents introduced into the pyrrolidin-2-one nucleus. Studies on the specificity of metal complexation by related compounds indicate the impact of molecular structure on interaction with metal ions, highlighting the potential for designing molecules with specific chemical and biological functions (Matczak-Jon et al., 2010).
properties
IUPAC Name |
3-benzyl-1-(furan-2-ylmethyl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-15-10-13(9-12-5-2-1-3-6-12)16(19)17(15)11-14-7-4-8-20-14/h1-8,13H,9-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFYCYIQMGPHPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC2=CC=CO2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-1-(furan-2-ylmethyl)pyrrolidine-2,5-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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